![molecular formula C12H18O2S B14493582 [1-(2-Methylpropane-2-sulfonyl)ethyl]benzene CAS No. 63801-21-8](/img/structure/B14493582.png)
[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene: is an organic compound characterized by the presence of a benzene ring attached to an ethyl group, which is further substituted with a 2-methylpropane-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylpropane-2-sulfonyl)ethyl]benzene typically involves the sulfonylation of an ethylbenzene derivative. One common method is the reaction of ethylbenzene with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.
Material Science: It can be incorporated into polymers to modify their properties.
Biology:
Bioconjugation: The sulfonyl group can be used to attach the compound to biomolecules for labeling or tracking purposes.
Medicine:
Drug Development: Potential use as a building block for the synthesis of pharmaceutical compounds.
Industry:
Surfactants: The compound can be used in the formulation of surfactants for detergents and emulsifiers.
Mechanism of Action
The mechanism of action of [1-(2-Methylpropane-2-sulfonyl)ethyl]benzene depends on its specific application. In catalysis, the sulfonyl group can coordinate with metal centers, facilitating various chemical reactions. In biological systems, the compound can interact with proteins or enzymes through covalent bonding, altering their activity or function.
Comparison with Similar Compounds
[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene: Unique due to the presence of both a benzene ring and a sulfonyl group.
Ethylbenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-Methylpropane-2-sulfonyl chloride: Contains the sulfonyl group but lacks the benzene ring, limiting its applications in aromatic chemistry.
Uniqueness: The combination of a benzene ring with a sulfonyl group in this compound provides a unique reactivity profile, making it valuable for a wide range of chemical and industrial applications.
Properties
CAS No. |
63801-21-8 |
|---|---|
Molecular Formula |
C12H18O2S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
1-tert-butylsulfonylethylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-10(11-8-6-5-7-9-11)15(13,14)12(2,3)4/h5-10H,1-4H3 |
InChI Key |
SEYUERFEKHTPHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



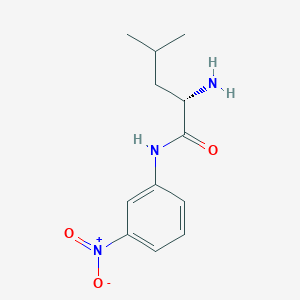

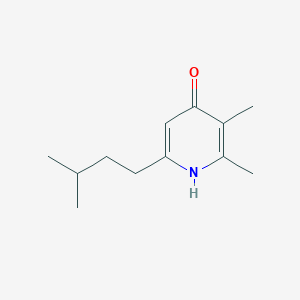
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)
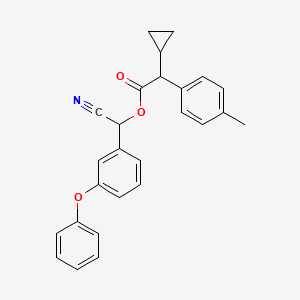

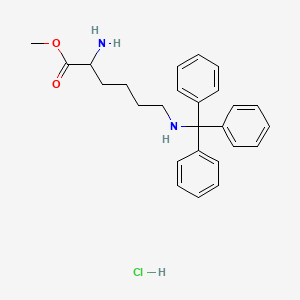

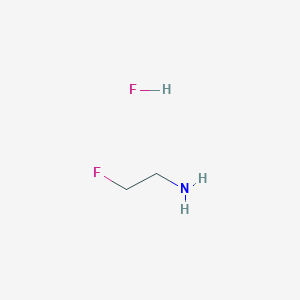
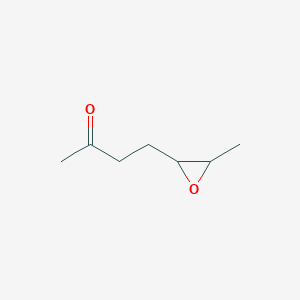
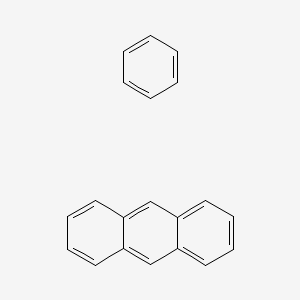
![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
